An In-depth Technical Guide to N-BOC-DL-Serine Methyl Ester
An In-depth Technical Guide to N-BOC-DL-Serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-BOC-DL-serine methyl ester, a key intermediate in synthetic organic chemistry and drug discovery.
Core Chemical Properties
N-BOC-DL-serine methyl ester, with the CAS number 69942-12-7, is a derivative of the amino acid serine.[1] The tert-butoxycarbonyl (BOC) protecting group on the amine and the methyl ester on the carboxylic acid make it a versatile building block in peptide synthesis and the development of various therapeutic agents.[2][3] It appears as a colorless to off-white solid-liquid mixture.[2]
The following table summarizes the key physicochemical properties of N-BOC-DL-serine methyl ester.
| Property | Value | Reference |
| Molecular Formula | C9H17NO5 | [1][4] |
| Molecular Weight | 219.235 g/mol | [1] |
| Boiling Point | 354.3 ± 32.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 168.1 ± 25.1 °C | [1] |
| Refractive Index (n20/D) | 1.461 | [1] |
| Appearance | Solid-Liquid Mixture, Colorless to Off-white | [2] |
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO (≥ 200 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Slightly soluble in water. | [2][3][5] |
| Storage (Pure Form) | -20°C for up to 3 years, 4°C for up to 2 years. | [2][4] |
| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of N-BOC-DL-serine methyl ester.
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.54 (d, J= 6.4 Hz, 1H), 4.39 (brs, 1H), 3.96 (ABX, JAB = 11.2 Hz, JBX = 3.6 Hz, 1H), 3.89 (ABX, JAB = 11.2 Hz, JAX = 3.6 Hz, 1H), 3.79 (s, 3H), 2.81 (brs, 1H), 1.46 (s, 9H). | [6] |
| IR (Neat) | 3400 cm⁻¹ (br), 1720 cm⁻¹ (br) | [7] |
| Mass Spectrometry (Exact Mass) | 219.110672 | [1] |
Experimental Protocols: Synthesis of N-BOC-DL-Serine Methyl Ester
Several synthetic routes are available for the preparation of N-BOC-DL-serine methyl ester. Below are detailed protocols for common methods.
This two-step process involves the BOC protection of L-serine followed by esterification.
Step 1: N-BOC Protection of L-Serine
-
Dissolve L-serine (0.30 mol) in 1 N sodium hydroxide (620 mL) and cool the solution in an ice bath.[7]
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.36 mol) in dioxane (280 mL) via an addition funnel.[7]
-
Stir the two-phase mixture at 5°C for 30 minutes, then allow it to warm to room temperature over 3.5 hours.[7]
-
Monitor the reaction completion using TLC.[7]
-
Concentrate the mixture to half its original volume by rotary evaporation at 35°C.[7]
-
Cool the solution in an ice-water bath and acidify to pH 2–3 by the slow addition of 1 N potassium bisulfate.[7]
-
Extract the product with ethyl acetate (3 x 1000 mL).[7]
-
Dry the combined organic extracts over magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine as a colorless, sticky foam.[7]
Step 2: Methyl Esterification
-
Dissolve the crude N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL) and cool in an ice-water bath.[7]
-
Add solid potassium carbonate (0.176 mol) and stir for 10 minutes.[7]
-
Add methyl iodide (0.32 mol) to the white suspension and continue stirring at 0°C for 30 minutes.[7]
-
Allow the reaction to warm to room temperature and stir for an additional hour, monitoring for completion by TLC.[7]
-
Filter the reaction mixture by suction and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).[7]
-
Wash the organic phase with brine (2 x 300 mL), dry with magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester as a pale amber oil.[7]
This method involves the direct BOC protection of the pre-formed methyl ester.
-
Suspend crude L-serine methyl ester hydrochloride (0.29 mol) in dichloromethane (200 mL).[3]
-
Add triethylamine (0.57 mol) and di-tert-butyl dicarbonate (0.31 mol) to the mixture at 0°C.[3]
-
Remove the cooling bath and stir the reaction mixture at room temperature overnight.[3]
-
Dilute the mixture with methyl tert-butyl ether (300 mL) and filter.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Purify the residue by flash column chromatography on silica gel to afford N-Boc-L-serine methyl ester as a colorless oil.[3]
Synthetic Applications and Logical Workflow
N-BOC-DL-serine methyl ester is a valuable precursor for the synthesis of more complex molecules with significant biological activity.[1] Its primary applications include the synthesis of α,β-dehydro-α-amino acids and as a key intermediate in the development of anti-cancer agents, such as quinazolinone derivatives that inhibit PI3K activity and tricyclic pyrolopyranopyridines that inhibit protein kinase activity.[1][2]
Caption: Synthetic utility of N-BOC-DL-serine methyl ester.
Safety Information
While a comprehensive safety analysis should be conducted by consulting the material safety data sheet (MSDS), general GHS hazard statements associated with this chemical include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling this compound.
This guide provides a foundational understanding of N-BOC-DL-serine methyl ester for researchers and professionals in the field of drug development and organic synthesis. For further details, consulting the primary literature and safety data sheets is highly recommended.
References
- 1. N-Boc-DL-serine methyl ester | CAS#:69942-12-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. N-Boc-L-serine methyl ester, 95% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0 - iChemical [ichemical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
